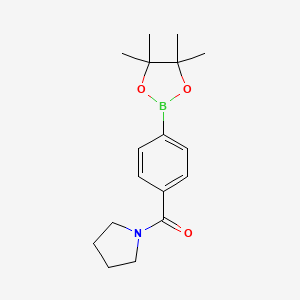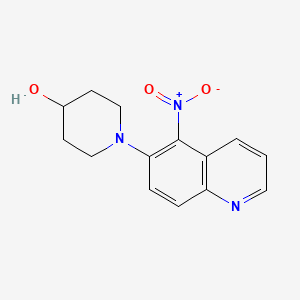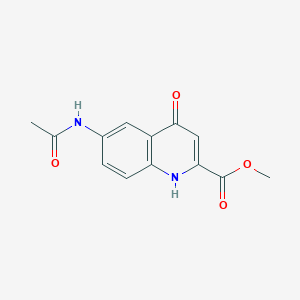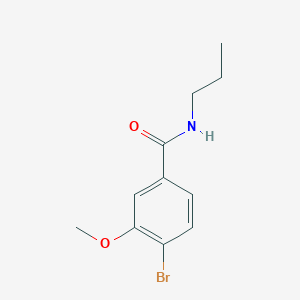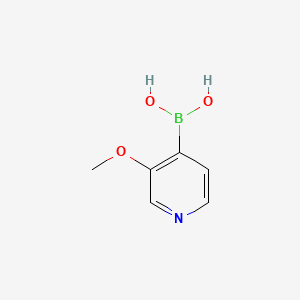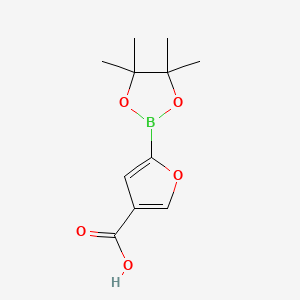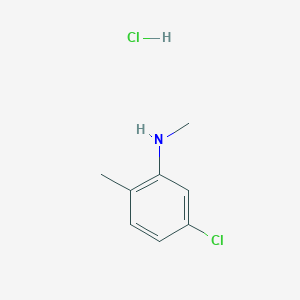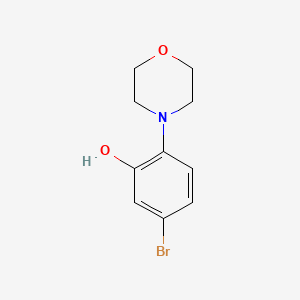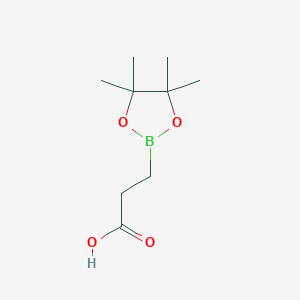
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propansäure
Übersicht
Beschreibung
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which has a similar structure, is a solid at 20°C and appears as a white to almost white powder or crystal .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical and Chemical Properties Analysis
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a melting point of 102.0 to 106.0 °C and is soluble in acetone .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindungen sind wichtige Zwischenprodukte in der organischen Synthese . Sie werden oft bei der Glykol-Schutzgruppenbildung, der asymmetrischen Synthese von Aminosäuren, Diels-Alder-Reaktionen und Suzuki-Kupplungsreaktionen eingesetzt .
Arzneimittelentwicklung
Borsäureverbindungen werden oft als Enzyminhibitoren oder spezifische Ligandenmedikamente verwendet . Sie können nicht nur zur Behandlung von Tumoren und mikrobiellen Infektionen eingesetzt werden, sondern auch bei der Entwicklung von Krebsmedikamenten .
Fluoreszenz-Sonden
Borsäureverbindungen können auch als Fluoreszenz-Sonden verwendet werden, um Wasserstoffperoxid, Saccharide, Kupfer- und Fluoridionen sowie Katecholaminsulfide zu identifizieren .
Arzneimittel-Abgabesysteme
Ein reaktives Sauerstoffspezies (ROS)-responsives Arzneimittel-Abgabesystem wurde durch strukturelle Modifizierung von Hyaluronsäure (HA) mit Phenylborsäure-Pinacolester (PBAP) entwickelt . Dieses System kann Arzneimittel wie Curcumin (CUR) verkapseln, um Curcumin-beladene Nanopartikel (HA@CUR NPs) zu bilden .
Hydrolyse-Studien
Die Hydrolyse einiger Phenylborsäure-Pinacolester wurde untersucht . Die Kinetik hängt von den Substituenten im aromatischen Ring ab, und der pH-Wert beeinflusst die Reaktionsgeschwindigkeit stark, die bei physiologischem pH-Wert deutlich beschleunigt wird .
Metall-katalysierte C-C-Bindungsbildung
Phenylborsäure-Pinacolester wird im Allgemeinen in metallkatalysierten C-C-Bindungsbildungsreaktionen wie der Suzuki-Miyaura-Reaktion verwendet .
Synthese neuartiger Copolymerer
Es wird bei der Synthese, den optischen und elektrochemischen Eigenschaften neuartiger Copolymerer auf Basis von Benzothiadiazol- und elektronenreichen Arene-Einheiten eingesetzt .
Behandlung von Parodontitis
Mit Phenylborsäure-Pinacolester funktionalisierte, ROS-responsive multifunktionale Nanopartikel wurden bei der Behandlung von Parodontitis eingesetzt . Dies bietet ein gutes Potenzial für ein Arzneimittel-Abgabesystem zur Behandlung von Parodontitis und könnte wertvolle Erkenntnisse für die zahnärztliche Therapie von Parodontitis liefern .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO4/c1-8(2)9(3,4)14-10(13-8)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEHRDXIOARYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676982 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191063-90-7 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



